4-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloropyrrolo[2,3-d]pyrimidine with methanol in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethylformamide (DMF) at low temperatures to ensure the formation of the desired methoxy derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance the efficiency and yield of the compound. This method involves the use of microwave irradiation to accelerate the reaction, reducing the reaction time and improving the overall yield .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrolo[2,3-d]pyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrrolo[2,3-d]pyrimidine derivatives.
Oxidation: Formation of oxo-pyrrolo[2,3-d]pyrimidine derivatives.
Reduction: Formation of reduced pyrrolo[2,3-d]pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in modulating biological pathways and as a probe for studying enzyme functions.
Medicine: Explored as a scaffold for the development of kinase inhibitors, which are crucial in cancer therapy.
Mechanism of Action
The mechanism of action of 4-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, primarily kinases. The compound binds to the active site of kinases, inhibiting their activity and thereby disrupting the signaling pathways that promote cell proliferation and survival. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The molecular docking studies have shown that the compound has high binding affinity to kinases such as EGFR, Her2, VEGFR2, and CDK2 .
Comparison with Similar Compounds
4-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidine can be compared with other pyrrolo[2,3-d]pyrimidine derivatives:
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but with a chlorine atom instead of a methoxy group.
4-aminopyrrolo[2,3-d]pyrimidine: Contains an amino group, showing improved antitubercular activity compared to other derivatives.
Halogenated pyrrolo[2,3-d]pyrimidine derivatives: These compounds have halogen atoms that enhance their potency and selectivity as kinase inhibitors.
The uniqueness of this compound lies in its methoxy group, which influences its chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
CAS No. |
16372-09-1 |
---|---|
Molecular Formula |
C7H9N3O |
Molecular Weight |
151.2 |
Purity |
0 |
Origin of Product |
United States |
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